Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ester compound with a unique structure that includes a three-membered ring fused to a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with an ester in the presence of a catalyst to form the bicyclic structure . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methylbicyclo[4.1.0]heptane-7-carboxylate: Similar in structure but with a methyl group at the 7-position.
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid derivatives: These compounds share the bicyclic core but have different functional groups attached.
Uniqueness
Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
78932-48-6 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(12)9-8-6-4-5-7-11(8,9)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
BKFOTWGNIBLFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1(CCCC2)OC |
Origin of Product |
United States |
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